S-Propyl-L-cysteine: Chemical Structure, Synthesis, and Therapeutic Properties
S-Propyl-L-cysteine: Chemical Structure, Synthesis, and Therapeutic Properties
Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]
Executive Summary
S-Propyl-L-cysteine (SPC) is a bioactive organosulfur compound found in Allium species, particularly in aged garlic extract (AGE).[1] Structurally characterized by a propyl chain attached to the sulfur atom of the cysteine moiety, SPC is a saturated stereoisomer of the well-known S-allyl-L-cysteine (SAC). Unlike its unsaturated counterparts, SPC is chemically stable and lacks direct hydrogen sulfide (H₂S) donating capacity, making it a critical chemical tool for distinguishing direct antioxidant mechanisms from H₂S-mediated signaling. This guide details its physicochemical profile, validated synthesis protocols, pharmacokinetics, and therapeutic potential in neuroprotection and cardiovascular health.
Part 1: Chemical Identity & Physicochemical Properties[1]
SPC exists as a zwitterionic amino acid in physiological conditions. Its saturated alkyl side chain confers greater lipophilicity than cysteine while maintaining high water solubility, facilitating oral bioavailability.
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | (2R)-2-amino-3-(propylthio)propanoic acid |
| Common Name | S-Propyl-L-cysteine (SPC) |
| CAS Number | 1115-93-1 |
| Molecular Formula | C₆H₁₃NO₂S |
| Molecular Weight | 163.24 g/mol |
| SMILES | CCCSCC(=O)O |
Physical Constants
| Property | Value | Notes |
| Appearance | White crystalline powder | Hygroscopic in salt form |
| Solubility | Soluble in water (>10 mg/mL), 1M HCl | Insoluble in non-polar solvents (ether, chloroform) |
| Optical Rotation | Specific rotation is pH-dependent | |
| Melting Point | Decomposes > 200°C | Exact MP varies by salt form; typically chars before melting |
| pKa Values |
Part 2: Chemical Synthesis & Isolation[1]
While SPC can be isolated from Allium plants, yields are low (<0.1% dry weight). Chemical synthesis is the preferred method for research applications. Two primary protocols are established: the Liquid Ammonia (Birch-type) method for high purity and the Aqueous/Basic method for accessibility.
Protocol A: Liquid Ammonia Reduction (High Purity)
This method utilizes solvated electrons to generate the highly nucleophilic cysteine thiolate anion.
Reagents: L-Cysteine hydrochloride, Liquid Ammonia, Sodium metal, Propyl bromide (1-Bromopropane).
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Dissolution: Dissolve L-cysteine HCl (0.1 mol) in liquid ammonia (200 mL) in a Dewar flask.
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Activation: Add metallic sodium in small pieces until a persistent blue color is observed (indicating excess solvated electrons).
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Quenching: Add ammonium chloride until the blue color disappears.
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Alkylation: Add propyl bromide (0.11 mol) dropwise over 30 minutes. Stir for 2 hours.
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Workup: Allow ammonia to evaporate. Dissolve residue in water, adjust pH to 5.0 with acetic acid, and precipitate with ethanol. Recrystallize from water/ethanol.
Protocol B: Aqueous Basic Alkylation (Accessible)
Reagents: L-Cysteine, 2M NaOH (or NH₄OH), Propyl bromide, Ethanol.
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Preparation: Dissolve L-cysteine (10 g) in 2M NaOH (50 mL) under nitrogen atmosphere.
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Reaction: Add propyl bromide (1.2 eq) dropwise. Add ethanol (20 mL) to improve solubility of the alkyl halide.
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Conditions: Stir at room temperature for 4–6 hours. Monitor by TLC (n-butanol:acetic acid:water 4:1:1).
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Isolation: Neutralize to pH 6.0 with HCl. Concentrate in vacuo. Desalt using cation-exchange resin (Dowex 50W). Elute with 1M NH₄OH.
Synthesis Workflow Visualization
Figure 1: Dual pathways for the chemical synthesis of S-Propyl-L-cysteine via thiol alkylation.[1]
Part 3: Pharmacokinetics & Metabolism[1]
SPC exhibits a pharmacokinetic profile characterized by high oral absorption and extensive renal conservation, distinguishing it from rapidly excreted sulfur compounds.
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Absorption: Rapidly absorbed from the gastrointestinal tract via amino acid transporters (likely System L). Bioavailability in rat models is 88–100% .
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Distribution: Widely distributed to plasma, liver, and kidney.
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Metabolism: The primary metabolic route is N-acetylation in the liver and kidney to form N-acetyl-S-propyl-L-cysteine (NAc-SPC).[1] Unlike S-allyl-cysteine, SPC is not significantly metabolized by cystathionine
-lyase (CSE) to release H₂S, due to the stability of the saturated propyl-sulfur bond.[1] -
Excretion: Renal clearance is low (<0.03 L/h/kg), indicating extensive tubular reabsorption, contributing to a prolonged elimination half-life (>5 hours in dogs).
Part 4: Biological Mechanisms & Therapeutic Potential[1]
SPC acts as a pleiotropic modulator of cellular stress responses. Its lack of H₂S donation capacity makes it a unique agent to study Nrf2-dependent antioxidant effects without the confounding variable of sulfide signaling.
Neuroprotection (Calpain & Amyloid- )
SPC exerts neuroprotective effects superior to SAC in certain models of ER stress.
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Mechanism: SPC binds to the Ca²⁺-binding domain of calpain , suppressing its overactivation during ischemic or oxidative stress.
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Outcome: Reduction in neuronal apoptosis and decreased production of amyloid-
peptides (A 40/42).
Antioxidant Signaling (Nrf2 Pathway)
SPC activates the Keap1-Nrf2 pathway, a master regulator of cytoprotection.
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Induction: SPC modifies reactive thiols on Keap1.
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Translocation: Nrf2 dissociates from Keap1 and translocates to the nucleus.
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Transcription: Binding to the Antioxidant Response Element (ARE) upregulates Phase II enzymes (HO-1, NQO1, GCL).
Mechanistic Pathway Diagram
Figure 2: Signal transduction pathways of SPC. Blue path: Nrf2 activation; Red path: Direct Calpain inhibition.
Part 5: Analytical Methods
Quantification of SPC in biological matrices requires separation from structural analogs (like SAC).
| Method | Column / Phase | Detection | Limit of Detection |
| HPLC-UV | C18 RP (e.g., ODS-3) | UV 210 nm (low sensitivity) | ~10 µM |
| HPLC-Fluorescence | C18 RP | Derivatization w/ o-phthalaldehyde (OPA) or Dansyl Chloride | ~10 nM |
| LC-MS/MS | HILIC or C18 | ESI+ (m/z 164.1 | < 1 nM |
| NMR | D₂O | ¹H-NMR (Propyl signals: | N/A (Structural) |
Protocol Note: For LC-MS analysis, use S-butyl-L-cysteine as an internal standard due to its similar retention time and ionization efficiency.[1]
References
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Amagase, H. (2006). Clarifying the real bioactive constituents of garlic. Journal of Nutrition, 136(3), 716S-725S. Link
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Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-L-Cysteine in Aged Garlic Extract.[1] Molecules, 22(4), 570. Link
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Suzuki, T., et al. (2009). Pharmacokinetics and N-acetylation metabolism of S-methyl-L-cysteine and trans-S-1-propenyl-L-cysteine in rats and dogs.[1] Xenobiotica, 39(12), 950-959. Link
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Ito, Y., et al. (2003). Neuroprotective effects of S-allyl-L-cysteine and its structural analogs on ER stress-induced neuronal death.[1] European Journal of Pharmacology, 475(1-3), 19-27. Link
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FooDB Database. S-Propyl-L-cysteine Compound Summary (FDB012677).[1] Link
